molecular formula C16H16N2O2 B2702242 1-(1,3-Benzoxazol-2-ylamino)-3-phenylpropan-2-ol CAS No. 2379995-53-4

1-(1,3-Benzoxazol-2-ylamino)-3-phenylpropan-2-ol

Cat. No. B2702242
CAS RN: 2379995-53-4
M. Wt: 268.316
InChI Key: VDNZHLPIIVTQQP-UHFFFAOYSA-N
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Description

1-(1,3-Benzoxazol-2-ylamino)-3-phenylpropan-2-ol is a bicyclic planar molecule belonging to the benzoxazole family. It serves as a resourceful and important member of heteroarenes . Researchers favor it because it has been extensively used as a starting material for various mechanistic approaches in drug discovery. The compound exhibits a high possibility of broad substrate scope and functionalization, offering several biological activities such as anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .


Synthesis Analysis

The synthesis of this compound involves the reaction of 1,3-diketones with 2-aminophenol . Under specific conditions, this reaction yields an excellent product yield of 82–93% . The method is feasible, and the catalyst can be reused for multiple runs. The broad substrate range makes this approach attractive .


Molecular Structure Analysis

The molecular structure of 1-(1,3-Benzoxazol-2-ylamino)-3-phenylpropan-2-ol consists of a benzoxazole moiety connected to a phenylpropanol group . The nitrogen atom bridges the benzoxazole and phenylpropanol portions .

properties

IUPAC Name

1-(1,3-benzoxazol-2-ylamino)-3-phenylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c19-13(10-12-6-2-1-3-7-12)11-17-16-18-14-8-4-5-9-15(14)20-16/h1-9,13,19H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNZHLPIIVTQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CNC2=NC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1,3-Benzoxazol-2-yl)amino]-3-phenylpropan-2-ol

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